molecular formula C13H11BrFN B13616913 5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine

5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine

Katalognummer: B13616913
Molekulargewicht: 280.13 g/mol
InChI-Schlüssel: JJMAXLAWKQSVJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a biphenyl structure, along with an amine group. It is used in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine typically involves multiple steps. One common method includes:

    Nitration: Introduction of a nitro group to the biphenyl structure.

    Reduction: Conversion of the nitro group to an amine group.

    Bromination: Introduction of a bromine atom to the biphenyl structure.

    Fluorination: Introduction of a fluorine atom to the biphenyl structure.

    Methylation: Introduction of a methyl group to the biphenyl structure.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions using similar steps as mentioned above. The reactions are typically carried out in controlled environments to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with different functional groups, while substitution reactions can introduce various substituents to the biphenyl structure .

Wissenschaftliche Forschungsanwendungen

5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine is unique due to its specific combination of bromine, fluorine, and methyl groups attached to a biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Eigenschaften

Molekularformel

C13H11BrFN

Molekulargewicht

280.13 g/mol

IUPAC-Name

5-(5-bromo-2-fluorophenyl)-2-methylaniline

InChI

InChI=1S/C13H11BrFN/c1-8-2-3-9(6-13(8)16)11-7-10(14)4-5-12(11)15/h2-7H,16H2,1H3

InChI-Schlüssel

JJMAXLAWKQSVJG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.